四氯化硒

描述

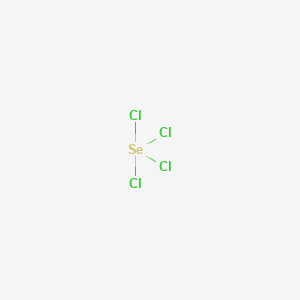

Selenium tetrachloride is an inorganic compound with the formula SeCl4. This compound exists as a yellow to white volatile solid . It is one of two commonly available selenium chlorides, the other being selenium monochloride (Se2Cl2) . Selenium tetrachloride is used in the synthesis of other selenium compounds .

Synthesis Analysis

Selenium tetrachloride is prepared by treating selenium with chlorine . When the reacting selenium is heated, the product sublimes from the reaction flask . The volatility of selenium tetrachloride can be exploited for the purification of selenium .Molecular Structure Analysis

Solid selenium tetrachloride is a tetrameric cubane-type cluster, where the selenium atom of an SeCl6 octahedron sits on four corners of the cube and the bridging chlorine atoms sit on the other four corners . The bridging Se-Cl distances are longer than the terminal Se-Cl distances, but all Cl-Se-Cl angles are approximately 90° .Chemical Reactions Analysis

Selenium tetrachloride exhibits vigorous oxidation with chlorine . It reacts with electropositive elements (e.g., many metals) to form selenides .Physical And Chemical Properties Analysis

Selenium tetrachloride has a molar mass of 220.771 g/mol . It appears as white to yellow crystals . It has a density of 2.6 g/cm3, solid . It sublimes at 191.4 °C . It decomposes in water .科学研究应用

Optics

SeCl₄: is utilized in the manufacturing of glass with a higher refractive index, which is essential for creating optical devices that require precise light manipulation . Its use in TV tubes helps provide enhanced color and image quality due to its influence on the refractive properties of the glass.

Chemical Reagent

In the realm of chemical synthesis, SeCl₄ serves as an intermediate reagent for producing compounds like selenates, selenides, and selenium dioxide . These compounds have further applications in various industries, ranging from glass manufacturing to agriculture.

Electronics

The electronics industry benefits from SeCl₄ due to its role in the production of semiconductors and other electronic components . Its properties enable the creation of components with improved conductivity and performance.

Electroplating

SeCl₄: is applied in electroplating processes to deposit thin layers of selenium onto metal surfaces . This technique is used to improve the durability, corrosion resistance, and aesthetic appeal of various metal products.

Chemical Imaging

In chemical imaging, SeCl₄ is used as a molecular probe due to its ability to interact with different substances, allowing for the visualization of chemical compositions in various materials .

Lubricants

The compound’s unique properties make it suitable for use in lubricants, particularly in high-temperature or high-stress environments where conventional lubricants might fail .

Printing

SeCl₄: finds application in the printing industry, especially in the formulation of inks that require specific properties such as resistance to fading and consistency in various printing processes .

Polymerization

In polymer science, SeCl₄ is used to initiate the polymerization of certain monomers, leading to the creation of novel polymers with unique characteristics suitable for specialized applications .

作用机制

Target of Action

Selenium tetrachloride (SeCl4) is an inorganic compound composed of one selenium atom and four chlorine atoms . Selenium, as an essential trace element for humans, is notable for its antioxidant properties . It is incorporated into many different selenoproteins which serve various functions throughout the body .

Mode of Action

Selenium is first metabolized to selenophosphate and selenocysteine. Selenium incorporation is genetically encoded through the RNA sequence UGA . This sequence is recognized by RNA ste loop structures called selenocysteine inserting sequences (SECIS). These structures require the binding of SECIS binding proteins (SBP-2) to recognize selenocystiene .

Biochemical Pathways

Selenium is involved in various biochemical pathways. It is a vital element of glutathione peroxidase, an important enzyme in the prevention of cellular damage by free radicals and reactive oxygen species . Selenium is also found in the body’s natural defense system against infection and oxidative stress . Selenium is incorporated into many different selenoproteins which serve various functions throughout the body .

Pharmacokinetics

Selenium is known to interact with numerous nutrients and toxic substances . The complexity of these interactions may contribute to inter-individual variability in the susceptibility to various chronic diseases .

Result of Action

The molecular and cellular effects of selenium’s action are complex and multifaceted. Selenium is known to have a cytotoxic effect on hepatocellular carcinoma cells . It regulates various signaling pathways and endoplasmic reticulum stress . The pathways of cell death of liver cancer cells as a result of exposure to selenium nanoparticles are considered .

Action Environment

Environmental factors significantly influence the action of selenium. Selenium content and distribution in soil are significantly affected by Se biogeochemical processes that will affect human Se dietary intake . Understanding Se release, anthropogenic sources, and environmental behavior is critical for developing an effective Se containment strategy .

安全和危害

未来方向

属性

InChI |

InChI=1S/Cl4Se/c1-5(2,3)4 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNBXMNQCXXEHFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Se](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SeCl4, Cl4Se | |

| Record name | selenium(IV) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Selenium(IV)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Selenium tetrachloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Selenium_tetrachloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064903 | |

| Record name | Selenium chloride (SeCl4), (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Selenium tetrachloride | |

CAS RN |

10026-03-6 | |

| Record name | Selenium tetrachloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10026-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selenium tetrachloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010026036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenium chloride (SeCl4), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Selenium chloride (SeCl4), (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Selenium tetrachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.036 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SELENIUM TETRACHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GB8868P5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile](/img/structure/B155169.png)